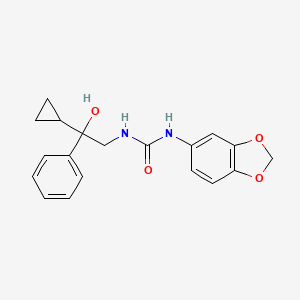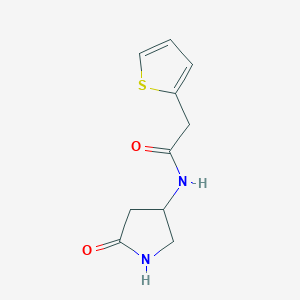
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea (3-BDP-CEU) is a synthetic compound that has been used in scientific research to study the effects of biochemical and physiological processes. It has been studied for its potential applications in drug development, as well as its potential use as a diagnostic tool.
Wissenschaftliche Forschungsanwendungen
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been studied for its potential applications in drug development, as well as its potential use as a diagnostic tool. It has been used in studies of the enzyme cytochrome P450 (CYP450), which plays an important role in the metabolism of drugs and other compounds. It has also been studied for its potential to inhibit the activity of CYP450 enzymes, which could lead to the development of new drugs and therapies. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been used in studies of the structure and function of the nerve cells of the brain, as well as its potential to modulate neurotransmitter release.
Wirkmechanismus
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is not yet fully understood. However, it is believed to interact with the cytochrome P450 enzymes, possibly by inhibiting their activity. It is also believed to interact with the nerve cells of the brain, possibly by modulating neurotransmitter release.
Biochemical and Physiological Effects
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea has been studied for its potential to inhibit the activity of CYP450 enzymes, which could lead to the development of new drugs and therapies. In addition, it has been studied for its potential to modulate neurotransmitter release, which could lead to the development of new treatments for neurological disorders. It has also been studied for its potential to affect the structure and function of the nerve cells of the brain, as well as its potential to modulate the expression of genes involved in the development of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in laboratory experiments include its ability to interact with the cytochrome P450 enzymes, its potential to modulate neurotransmitter release, and its potential to affect the structure and function of the nerve cells of the brain. However, there are some limitations to using 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in laboratory experiments, including its instability in certain conditions, its potential to cause toxicity, and its limited availability.
Zukünftige Richtungen
The potential applications of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in drug development and diagnosis are still being explored. Future research could focus on the development of new drugs and therapies based on its ability to inhibit the activity of CYP450 enzymes and its potential to modulate neurotransmitter release. Additionally, further research could examine the potential of 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea to affect the structure and function of the nerve cells of the brain, as well as its potential to modulate the expression of genes involved in the development of neurological diseases. Finally, future research could focus on the development of new methods to synthesize 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in order to increase its availability.
Synthesemethoden
3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea is synthesized from 1,3-benzodioxol-5-yl chloride and 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in a two-step reaction. In the first step, the 1,3-benzodioxol-5-yl chloride is reacted with 1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea in a 1:1 molar ratio in the presence of anhydrous sodium carbonate and dimethylformamide (DMF) to produce 3-(2H-1,3-benzodioxol-5-yl)-1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea. In the second step, the product is purified by recrystallization from a methanol:water mixture.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(21-15-8-9-16-17(10-15)25-12-24-16)20-11-19(23,14-6-7-14)13-4-2-1-3-5-13/h1-5,8-10,14,23H,6-7,11-12H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWGVRKWAQFDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)
![N-[4-({[4-(benzyloxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503606.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503615.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)



![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)

![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
